![molecular formula C16H15F3N4O2 B2723191 Methyl 5-ethyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725218-18-8](/img/structure/B2723191.png)
Methyl 5-ethyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . It’s a part of a series of novel triazole-pyrimidine-based compounds that have been designed, synthesized, and characterized . These compounds have shown promising neuroprotective and anti-inflammatory properties .
Synthesis Analysis
The synthesis of these compounds involves a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux . The compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of these compounds was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound belongs to a broader class of chemicals that have been synthesized through various methods, aiming to explore their biological activities and potential applications. For instance, the synthesis of structurally related triazolopyrimidines involves three-component condensations, highlighting the versatility of these compounds in generating diverse derivatives with potential biological activities (Titova et al., 2019). Such synthetic approaches are crucial for developing novel compounds with enhanced biological or physical properties.
Biological Activities and Applications
Research has identified various biological activities associated with this compound and its analogs, making them subjects of interest for therapeutic applications:
Antituberculous Activity : Some derivatives have shown promising antituberculous activity, indicating potential applications in treating tuberculosis, a significant global health concern. This activity is linked to the compound's ability to inhibit the growth of Mycobacterium tuberculosis, suggesting its utility in developing new antituberculous agents (Titova et al., 2019).
Anticancer Properties : Certain derivatives have demonstrated in vitro antitumor activities against various cancer cell lines, such as human lung (A-549) and human hepatocellular carcinoma (HepG-2), showing high potency compared to standard antitumor drugs. This suggests potential applications in cancer therapy, highlighting the need for further research to understand the mechanisms underlying these effects and their implications for cancer treatment (Gomha et al., 2017).
Biocidal Properties : The compound's analogs have been tested against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, showing excellent biocidal properties in some cases. This indicates potential applications in developing new antimicrobial agents to combat microbial infections (Youssef et al., 2011).
Wirkmechanismus
Target of Action
Compounds with similar structures have been shown to interact with various targets, such as atf4 and nf-kb proteins . These proteins play crucial roles in cellular processes like inflammation and stress responses.
Mode of Action
Similar compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound may interact with its targets to modulate these cellular processes.
Biochemical Pathways
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Zukünftige Richtungen
The future directions for these compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Eigenschaften
IUPAC Name |
methyl 5-ethyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c1-3-11-12(14(24)25-2)13(23-15(22-11)20-8-21-23)9-4-6-10(7-5-9)16(17,18)19/h4-8,13H,3H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAYCDJKSAQRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

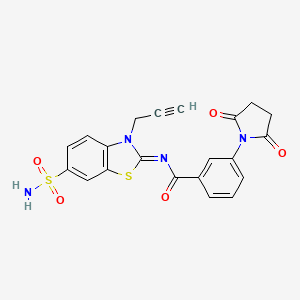
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)cinnamamide](/img/structure/B2723113.png)
![2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/no-structure.png)

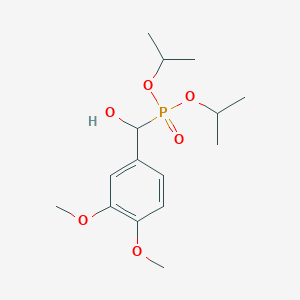
![(tetrahydrofuran-2-yl)methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2723120.png)
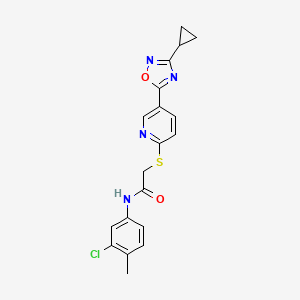
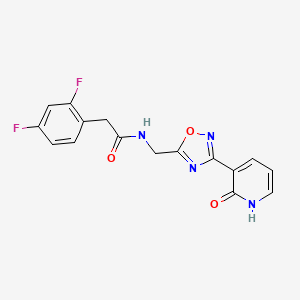
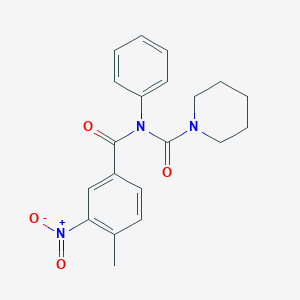
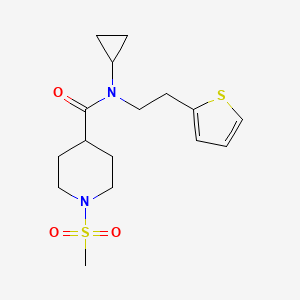

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2723127.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,3-dimethoxybenzamide](/img/structure/B2723128.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide](/img/structure/B2723129.png)